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Compound of Interest

Compound Name: L-TYROSINE (RING-3,5-D2)

Cat. No.: B1579872

Get Quote

Application Note: NMR Sample Preparation & Analysis of L-TYROSINE (RING-3,5-D2)

Abstract
L-Tyrosine (Ring-3,5-d2) is a precision isotope tool designed to simplify the complex second-

order coupling patterns typical of aromatic amino acids. By deuterating the positions ortho to

the hydroxyl group, the spin system of the phenolic ring is reduced from an

system to a simplified singlet-like state for the remaining 2,6-protons. This guide addresses the
critical "Solubility Paradox" of tyrosine sample preparation and provides validated protocols for
both small-molecule QC and protein incorporation.
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Property Specification Critical Insight for NMR

Formula
MW: 183.20 g/mol (+2 Da shift

vs. natural Tyr).

Isotopic Purity atom D

Residual H at 3,5 positions will

appear as small satellites;

quantify for QC.

Solubility (Water) ~0.45 g/L (pH 7)

Major Bottleneck. Insoluble at

neutral pH. Requires pH < 2 or

> 9.[1]

pKa Values
-COOH: 2.2,

-NH3: 9.1, Side-chain OH: 10.1

The protonation state of the

phenol ring dramatically shifts

aromatic signals.

Hygroscopicity Low to Moderate

Store in desiccator; water

uptake affects precise

concentration calculations.

Strategic Protocol 1: Small Molecule
Characterization
For metabolic standards, metabolomics, or purity analysis.

The Solubility Paradox
Attempting to dissolve L-Tyrosine in pure

at neutral pD will result in a suspension, not a solution, yielding no NMR signal. You must drive
the equilibrium toward the cationic (acidic) or anionic (basic) form.

Reagents
Solute: L-Tyrosine (Ring-3,5-d2) (10–15 mg).

Solvent:

(99.9% D).
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pH Adjusters: 30% NaOD in

(Base) or 35% DCl in

(Acid).

Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) - preferred over TMS for

aqueous systems.

Step-by-Step Workflow
Weighing: Weigh 10.0 mg of L-Tyrosine-3,5-d2 into a clean microcentrifuge tube.

Initial Suspension: Add 600

of

. Vortex. Observation: The powder will not dissolve.

pH Adjustment (The Critical Step):

Option A (Basic - Tyrosinate form): Add NaOD (

) dropwise. Vortex after each drop. The solution will clear around pD > 10.5.

Option B (Acidic - Cationic form): Add DCl dropwise. The solution will clear around pD <

1.5.

Note:

.

Clarification: Centrifuge at 12,000 x g for 2 minutes to pellet any trace dust or undissolved

aggregates.

Transfer: Transfer the supernatant to a 5mm NMR tube.

Referencing: Add 5

of 10 mM DSS internal standard.
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Self-Validating Checkpoint
Visual: Sample must be crystal clear. Any turbidity causes line broadening (

shortening).

Spectral: If the aromatic signal is broad, the pH is likely near the pI (5.6). Add more acid or

base to sharpen the peaks.

Strategic Protocol 2: Protein Incorporation (Bio-
NMR)
For simplifying aromatic regions in large proteins (>20 kDa).

Rationale
In uniformly labeled proteins, Tyrosine rings exhibit strong dipolar coupling. Using 3,5-d2

Tyrosine eliminates the H3/H5 protons, leaving only H2/H6. This collapses the multiplet to a

singlet, increasing signal intensity and simplifying NOESY spectra.

Workflow: Auxotrophic Expression
Strain Selection: Use an E. coli auxotroph (e.g., DL39) deficient in aromatic amino acid

biosynthesis (

) to prevent isotopic scrambling.

Media Prep: Prepare M9 Minimal Media with

(if high deuteration is required) or

.

Inhibition Phase: Grow cells to

using standard unlabeled amino acids (limiting concentrations).

Induction & Labeling:

Shift cells to media containing L-Tyrosine (Ring-3,5-d2) at 50–100 mg/L.
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Add Glyphosate (1 g/L) if using a non-auxotroph to inhibit the Shikimate pathway

(suppressing endogenous Tyr synthesis).

Harvest: Induce expression (IPTG) for 4–12 hours. Purify protein as standard.

Data Analysis & Interpretation
Spectral Expectations (1H NMR)

Signal
Chemical Shift
(approx.[2][3][4][5]
[6][7] pD 11)

Multiplicity (Normal
Tyr)

Multiplicity (3,5-d2
Tyr)

H-2,6 (Meta to OH) ~7.1 ppm Doublet (J ~8 Hz) Singlet (Sharp)

H-3,5 (Ortho to OH) ~6.6 ppm Doublet (J ~8 Hz) Silent (Deuterated)

-CH ~3.9 ppm dd dd (Unchanged)

-CH2 ~2.9 ppm Multiplet Multiplet (Unchanged)

Note: The disappearance of the upfield aromatic doublet (~6.6 ppm) and the collapse of the

downfield doublet (~7.1 ppm) to a singlet is the definitive confirmation of successful labeling.

Visualization
Diagram 1: Sample Preparation Decision Tree
Logic flow for selecting the correct solvent/pH conditions based on the analytical goal.
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Start: L-Tyrosine-3,5-d2 Powder

Define Analytical Goal

Small Molecule QC / Metabolomics Protein Interaction / Bio-NMR

Solvent: D2O

Alternative: DMSO-d6
(If non-aqueous is acceptable)

Dissolve in high conc. NaOD/DCl
then dilute into Buffer

CRITICAL: Adjust pH

Acidic (pD < 2)
Use DCl

Basic (pD > 10)
Use NaOD

NMR Acquisition

Check for Micro-Precipitation

Click to download full resolution via product page

Caption: Decision matrix for solubilizing L-Tyrosine-3,5-d2. Neutral pH in water is a "dead zone"

to be avoided.

Diagram 2: Isotope Labeling & Spectral Simplification
Visualizing the structural change and its effect on the NMR spectrum.
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Tyrosine Phenol Ring

Positions 2,6 (H)Retained H

Positions 3,5 (D)

Deuterated

Natural Tyr Spectrum:
AA'BB' System
(Two Doublets)

Couples to H-3,5

3,5-d2 Tyr Spectrum:
Decoupled Singlet
(One Peak Only)

Appears as Singlet

Removes Coupling

Click to download full resolution via product page

Caption: Mechanism of spectral simplification. Deuteration at 3,5 decouples the 2,6 protons,

collapsing the multiplet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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